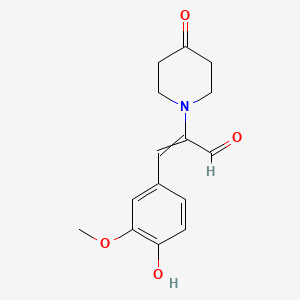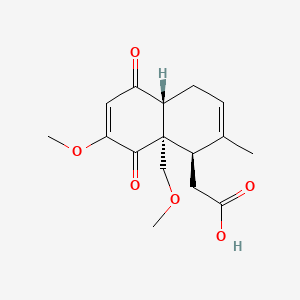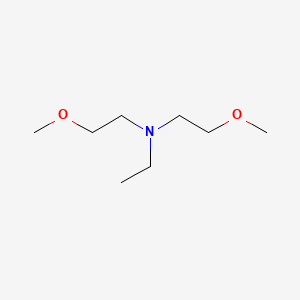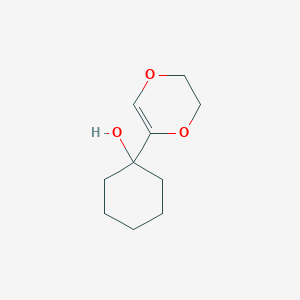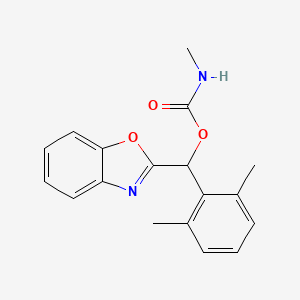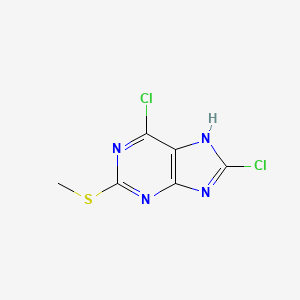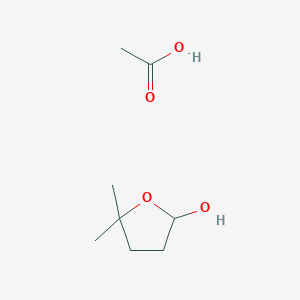
Acetic acid;5,5-dimethyloxolan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5,5-dimethyloxolan-2-ol can be achieved through several methods. One common approach involves the reaction of 5,5-dimethyloxolan-2-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the desired compound along with acetic acid as a byproduct.
Industrial Production Methods
Industrial production of this compound may involve the carbonylation of methanol to produce acetic acid, followed by the reaction with 5,5-dimethyloxolan-2-ol. This process can be catalyzed by metal carbonyl complexes to enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;5,5-dimethyloxolan-2-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K₂Cr₂O₇) or potassium permanganate (KMnO₄) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or amines.
Applications De Recherche Scientifique
Acetic acid;5,5-dimethyloxolan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Industry: Utilized in the production of polymers, solvents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;5,5-dimethyloxolan-2-ol involves its interaction with biological membranes and enzymes. The compound can disrupt cell membranes, leading to leakage of cellular contents and inhibition of microbial growth . Additionally, it may interfere with enzyme activity by modifying the active sites or altering the enzyme’s conformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-dimethyltetrahydrofuran-2-ol: Shares the cyclic ether structure but lacks the acetic acid moiety.
Acetic acid: A simple carboxylic acid without the cyclic ether component.
Uniqueness
Acetic acid;5,5-dimethyloxolan-2-ol is unique due to its combination of acetic acid and cyclic ether properties, which confer distinct chemical reactivity and potential applications. The presence of both functional groups allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
103216-14-4 |
|---|---|
Formule moléculaire |
C8H16O4 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
acetic acid;5,5-dimethyloxolan-2-ol |
InChI |
InChI=1S/C6H12O2.C2H4O2/c1-6(2)4-3-5(7)8-6;1-2(3)4/h5,7H,3-4H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
ZMTMTQBSWISPAR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC1(CCC(O1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14330834.png)
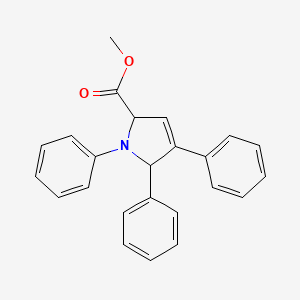
![3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14330842.png)
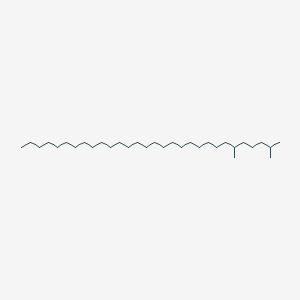
![[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid](/img/structure/B14330850.png)

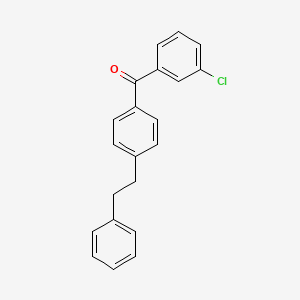
![2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline](/img/structure/B14330870.png)
